Etioporphyrin I Nickel

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

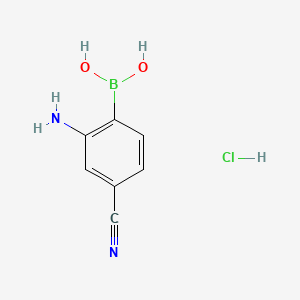

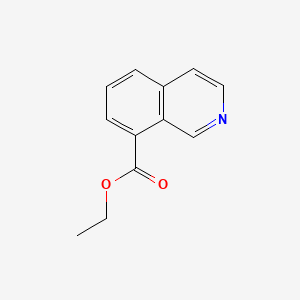

Etioporphyrin I Nickel is a compound with the empirical formula C32H36N4Ni . Nickel can be removed from nickel etioporphyrin (Ni-EP) by using supercritical water (SCW) at a temperature of 500°C and a pressure of 50MPa .

Synthesis Analysis

Etioporphyrin I Nickel is one of numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™ . It is used as a reagent, catalyst, and precursor material with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .Molecular Structure Analysis

The molecular weight of Etioporphyrin I Nickel is 535.35 g/mol . The SMILES string representation of the molecule isCCc1c(C)c2cc3c(CC)c(C)c4cc5nc(cc6c(CC)c(C)c(cc1n2)n6[Ni]n34)c(C)c5CC . Chemical Reactions Analysis

Nickel can be removed from nickel etioporphyrin (Ni-EP) by using supercritical water (SCW) at a temperature of 500°C and a pressure of 50MPa .Physical And Chemical Properties Analysis

Etioporphyrin I Nickel appears as a purple powder . Its exact mass and monoisotopic mass are 534.229 g/mol . The compound has a maximum absorption at 392 nm .Applications De Recherche Scientifique

Crystal Engineering and Chiral Sorting

- Application in Crystal Engineering : Etioporphyrin-I (Etio-I) Nickel, a variant of octaethylporphyrin (OEP), was studied for its potential in crystal engineering. Its structural modification from OEP, replacing four ethyl groups with methyl substituents, showed significant structural consequences and potential application in chiral sorting of asymmetric fullerenes (Ghiassi et al., 2016).

Analysis of Petroleum Products

- Identification in Petroleum Asphaltenes : Research on petroleum asphaltene samples identified nickel porphyrins, including etioporphyrin variants, using mass spectrometry. The study highlighted the presence of different types of Ni porphyrins, emphasizing their abundance and significance in petroleum analysis (Qian et al., 2010).

Environmental Applications

- Nickel Removal from Etioporphyrin : A study aimed at removing nickel in an environmentally benign way from nickel etioporphyrin using supercritical water (SCW) showed promising results. This method achieved high conversion rates and significant nickel removal, indicating its potential for environmental applications (Mandal et al., 2012).

Spectroscopy and Structural Characterization

- Resonance Raman Characterization : The study of nickel(II) complexes of benzoetioporphyrin highlighted their structural characterization using resonance Raman spectroscopy. This analysis provided insights into the structural effects of substituents on the porphyrin skeleton, relevant in spectroscopic studies of porphyrin derivatives (Boggess et al., 2002).

Catalytic Properties in Hydrocarbon Processing

- Use in Hydrocarbon Cracking and Hydrogenation : Etioporphyrin I Nickel was utilized in synthesizing metal–etioporphyrin compounds for catalytic applications in hydrocarbon cracking and hydrogenation. The study detailed the stability, interaction with hydrogen, and catalytic behavior of these compounds (Caga et al., 2001).

Semiconductor Applications

- Field-Effect Transistor Fabrication : Etioporphyrin I Nickel was used in the fabrication of field-effect transistors, demonstrating significantly higher hole mobility compared to thin film structures. This application showcases its potential in the field of semiconductor technology (Xu et al., 2008).

Safety And Hazards

Etioporphyrin I Nickel is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing .

Propriétés

Numéro CAS |

14055-19-7 |

|---|---|

Nom du produit |

Etioporphyrin I Nickel |

Formule moléculaire |

C32H38N4Ni |

Poids moléculaire |

537.377 |

Nom IUPAC |

nickel;2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-21,22-dihydroporphyrin |

InChI |

InChI=1S/C32H38N4.Ni/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;/h13-16,33-34H,9-12H2,1-8H3; |

Clé InChI |

ZWLPPKRKSSHKLY-UHFFFAOYSA-N |

SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CC)C)CC)C.[Ni] |

Synonymes |

Etioporphyrin I, Ni deriv.; Nickel (II) Etioporphyrin I; (SP-4-1)-[2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21H,23H-porphinato(2-)-N21,N22,N23,N24]-nickel; _x000B_[2,7,12,17-Tetraethyl-3,8,13,18-tetramethylporphinato(2-)]-nickel; _x000B_[Etioporphyrin 1-ato(2-)] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-Methylpropyl)-1H-indol-3-yl]ethanone](/img/structure/B580959.png)

![(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one](/img/structure/B580964.png)